molecular formula C10H14N2O B113051 3-amino-N-isopropylbenzamide CAS No. 81882-62-4

3-amino-N-isopropylbenzamide

Cat. No. B113051
CAS RN: 81882-62-4
M. Wt: 178.23 g/mol
InChI Key: GYXJWWPQRQOJRM-UHFFFAOYSA-N
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Description

3-Amino-N-isopropylbenzamide is an organic compound with the molecular formula C10H14N2O . It has a molecular weight of 178.23 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of 3-amino-N-isopropylbenzamide involves a dihedral angle between the amide group and the phenyl ring . In the crystal structure, intermolecular N—H⋯O hydrogen bonds link molecules into one-dimensional chains along the a axis .


Chemical Reactions Analysis

While specific chemical reactions involving 3-amino-N-isopropylbenzamide are not available, amines are known to undergo reactions such as alkylation and acylation .


Physical And Chemical Properties Analysis

3-Amino-N-isopropylbenzamide is a solid compound . Its SMILES string is CC©NC(=O)c1cccc(N)c1 and its InChI key is GYXJWWPQRQOJRM-UHFFFAOYSA-N .

Scientific Research Applications

Poly(ADP-ribose) Synthetase Inhibition in Endotoxemia

Research has shown that 3-aminobenzamide, a poly(ADP-ribose) synthetase (PARS) inhibitor, can significantly reduce bacterial translocation and intestinal injury in rats after intraperitoneal endotoxin administration, suggesting its potential in managing gut barrier failure seen in endotoxemia (Taner et al., 2001).

Radiosensitization and Biodistribution Studies

The biodistribution and pharmacokinetics of fluorinated 3-aminobenzamide derivatives have been investigated using magnetic resonance imaging (MRI) in tumor-bearing rats. This research offers insights into the potential use of 3-aminobenzamide as a radiosensitizer in cancer therapy, highlighting the need for effective carrier systems to improve tumor-selective delivery (Brix et al., 2005).

Neuroprotection in Ischemia and Seizure Models

Studies have demonstrated that 3-aminobenzamide exerts a long-term neuroprotective effect in rats subjected to focal ischemia and can significantly reduce hippocampal neuron death induced by seizures. These findings suggest its therapeutic value in neurological conditions where PARP activation contributes to cellular damage and death (Ding et al., 2001; Wang et al., 2007).

Surface Functionalization Stability

Research into the stability of aminosilane-functionalized silica surfaces has highlighted the challenges in maintaining surface functionality in aqueous media, which is crucial for a range of applications from advanced composites to biomolecular lab-on-a-chip technologies (Smith & Chen, 2008).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H302, H317, and H319, indicating that it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . Precautionary measures include wearing protective gloves, clothing, and eye protection .

Future Directions

While specific future directions for 3-amino-N-isopropylbenzamide are not available, there is a general interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . This suggests potential future research directions in exploring the antimicrobial properties of compounds like 3-amino-N-isopropylbenzamide.

properties

IUPAC Name

3-amino-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXJWWPQRQOJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401002281
Record name 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-isopropylbenzamide

CAS RN

81882-62-4
Record name 3-Amino-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81882-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-(isopropyl)benzamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-N-(propan-2-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401002281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N-(isopropyl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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